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Compound of Interest

Ethyl 2-(2-aminothiazol-5-
Compound Name: )
ylthio)acetate

cat. No.: B1591932

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-((2-aminothiazol-5-
yhthio)acetate

Foreword: Navigating the Landscape of a Niche
Chemical Intermediate

In the realm of drug discovery and materials science, heterocyclic compounds form the
backbone of a vast array of functional molecules. Among these, the 2-aminothiazole scaffold is
a privileged structure, appearing in numerous FDA-approved drugs. This guide focuses on a
specific, less-documented derivative: Ethyl 2-((2-aminothiazol-5-yl)thio)acetate (CAS No.
859522-19-3). Due to its status as a niche research intermediate, publicly available, peer-
reviewed data on its specific physicochemical properties is limited.

Therefore, this document adopts a dual approach. Firstly, it consolidates all available identifying
information for the target compound. Secondly, it leverages established chemical principles and
draws authoritative comparisons with closely related, well-characterized analogs—such as
Ethyl 2-(2-aminothiazol-4-yl)acetate—to build a predictive and practical profile. This
methodology is designed to provide researchers and drug development professionals with a
robust, scientifically-grounded framework for handling, characterizing, and utilizing this
compound in their work.

Molecular Identity and Structural Elucidation
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The foundational step in understanding any chemical entity is to define its precise molecular
structure and associated identifiers. Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is a multi-
functionalized molecule featuring a 2-aminothiazole core, a thioether linkage, and an ethyl
ester moiety.

Caption: Chemical structure of Ethyl 2-((2-aminothiazol-5-yl)thio)acetate.

The strategic placement of the thioether at the 5-position and the amino group at the 2-position
creates a unique electronic and steric environment, distinguishing it from its 4-substituted
isomers and influencing its reactivity and potential as a synthetic building block.[1][2]

Table 1: Core Compound Identifiers

Property Value Source

Ethyl 2-((2-aminothiazol-5-

IUPAC Name ] BLDpharm
yhthio)acetate
2-[(2-amino-5-
Synonyms thiazolyl)thio]acetic acid ethyl CymitQuimica[2]
ester
CAS Number 859522-19-3 2a biotech[3]
Molecular Formula C7H10N202S2 (Calculated)
Molecular Weight 234.30 g/mol (Calculated)
InChl Key Not readily available

Physicochemical and Spectroscopic Profile

Direct experimental data for this compound is not widely published. The following sections
provide an expert analysis of its expected properties based on its functional groups and data
from analogous compounds.

Table 2: Predicted Physicochemical Properties
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Property

Predicted Value /
Observation

Rationale and Comparative
Insights

Physical Form

White to off-white or pale

yellow solid

Based on the analogous
compound, Ethyl 2-(2-
aminothiazol-4-yl)acetate,
which is a solid with a melting
point of 92-94 °C.[4] The
thioether linkage is unlikely to
depress the melting point into
a liquid state at room

temperature.

Data not available. Estimated

Similar heterocyclic structures

with comparable molecular

Melting Point ) ) )
>90 °C. weights are typically crystalline
solids at room temperature.[4]
The ester and thioether groups
confer lipophilicity, while the
) amino and thiazole nitrogen
Soluble in DMSO, DMF, and ) ]
] ) atoms provide sites for
N chlorinated solvents. Sparingly ] )
Solubility ] hydrogen bonding, allowing for
soluble in alcohols. Poorly o )
] solubility in polar aprotic
soluble in water.
solvents. The overall structure
is insufficiently polar for high
aqueous solubility.
Recommended by suppliers.[5]
) This suggests potential
Keep in a dark place, under an o ) o
) sensitivity to light, oxidation (at
Storage inert atmosphere, at room

temperature.

the sulfur atom), or hydrolysis
of the ester over long-term

storage.

Anticipated Spectroscopic Signhatures

Spectroscopic analysis is essential for structure verification and purity assessment. Based on

the molecule's constitution, we can predict the key features of its NMR, IR, and Mass spectra.
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'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative, with distinct signals for each
proton environment.

o Ethyl Ester Group: Atriplet at ~1.2-1.3 ppm (3H, -OCH2CHs) and a quartet at ~4.1-4.2 ppm
(2H, -OCH2CHs). This pattern is a classic signature of an ethyl group attached to an oxygen
atom.

o Methylene Bridge (-S-CH2-CO-): A sharp singlet at ~3.5-3.8 ppm (2H). The chemical shift is
influenced by the adjacent electron-withdrawing sulfur and carbonyl groups.

e Thiazole Proton (C4-H): A singlet at ~7.0-7.5 ppm (1H). The precise shift depends on the
electronic effects of the adjacent amino and thioether groups. In related 2-aminothiazoles,
this proton signal appears in this region.[6]

e Amine Protons (-NHz): A broad singlet at ~5.0-7.0 ppm (2H). The broadness is due to
quadrupole broadening from the nitrogen atom and potential chemical exchange. Its position
can vary significantly with solvent and concentration.[7]

3C NMR Spectroscopy (Predicted)

The carbon spectrum will complement the proton data for full structural confirmation.

Ethyl Ester Group: Signals around ~14 ppm (-OCH2CHs) and ~61 ppm (-OCH2CHs).
e Carbonyl Carbon: A peak in the range of ~168-172 ppm (C=0), typical for an ester.
o Methylene Bridge: A signal around ~35-40 ppm (-S-CHz-).

e Thiazole Ring Carbons: Three distinct signals are expected. The C2 carbon bearing the
amino group would be highly deshielded (~165-170 ppm). The C5 carbon attached to the
thioether would be around ~120-130 ppm, and the C4 carbon would appear around ~110-
120 ppm.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying key functional groups.
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e N-H Stretching: A pair of sharp to medium peaks in the 3100-3400 cm~1 region,
characteristic of a primary amine (-NHz).

e C=0 Stretching: A strong, sharp absorption band around 1730-1750 cm~1, indicative of the
ester carbonyl group.[8][9]

e C=N and C=C Stretching: Medium intensity peaks in the 1500-1650 cm~1 region
corresponding to the thiazole ring vibrations.

C-S Stretching: Weaker absorptions in the 600-800 cm~* region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information
through fragmentation patterns.

e Molecular lon Peak (M*): Expected at m/z = 234.

o Key Fragments: Loss of the ethoxy group (-OC2zHs) to give a fragment at m/z = 189.
Cleavage of the C-S bond could also lead to characteristic fragments of the thiazole and
acetate moieties.

Experimental Workflows and Protocols

To ensure scientific integrity, all characterization must follow validated protocols. The following
outlines a comprehensive workflow for the analysis of a newly synthesized or procured batch of
Ethyl 2-((2-aminothiazol-5-yl)thio)acetate.
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Caption: A typical quality control workflow for chemical intermediate validation.

Protocol 1: Purity Determination by High-Performance
Liquid Chromatography (HPLC)
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» Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic
compounds. A stability-indicating method can also be developed to track degradation
products over time.

 Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g.,
4.6 x 150 mm, 5 um patrticle size).

o Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid
(Solvent A).

o Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes,
return to 10% B and re-equilibrate for 3 minutes.

o Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm.

o Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of
Acetonitrile or DMSO to create a 1 mg/mL stock solution. Further dilute as necessary.

e Analysis: Inject 5-10 pL of the sample. The purity is calculated based on the area percentage
of the main peak relative to the total area of all peaks.

Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Rationale: NMR provides unambiguous structural confirmation by mapping the chemical
environment of all protons and carbon atoms.[10]

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent
(e.g., DMSO-ds or CDCI3) in a5 mm NMR tube.

e Acquisition:
o Acquire a *H NMR spectrum using a standard single-pulse experiment.

o Acquire a 3C NMR spectrum using a proton-decoupled experiment.
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o (Optional) Perform 2D NMR experiments like COSY or HSQC for more complex
assignments.

e Analysis: Process the spectra (Fourier transform, phase correction, baseline correction).
Integrate the *H signals and assign all peaks to the corresponding atoms in the predicted
structure.

Synthesis and Reactivity

Understanding the synthetic origin of a compound provides insight into potential impurities and
its inherent reactivity.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the S-alkylation of a 5-mercapto-2-aminothiazole
intermediate with an ethyl haloacetate. A more common route, however, might involve the
bromination of 2-aminothiazole followed by nucleophilic substitution.

. . Ethyl thioglycolate
[2 Amino-5 bromothlazola (HSCH2COOEY) Base (e.g., K2COs) Solvent (e.g., DMF)
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Caption: A plausible synthetic route via nucleophilic aromatic substitution.

Chemical Reactivity Insights

e N-Acylation: The primary amino group at the C2 position is a strong nucleophile and can
readily undergo acylation, sulfonylation, or reaction with isocyanates, making it a versatile
handle for further chemical elaboration.[11][12]

o Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under either acidic or basic
conditions to yield the corresponding carboxylic acid. This acid can then be coupled with
amines to form amides.
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» S-Oxidation: The thioether linkage is prone to oxidation, typically using reagents like
hydrogen peroxide or m-CPBA, to form the corresponding sulfoxide and subsequently the
sulfone. This can be a consideration for long-term stability and metabolic fate in biological
systems.

Conclusion

Ethyl 2-((2-aminothiazol-5-yl)thio)acetate is a valuable chemical intermediate with significant
potential for the synthesis of complex bioactive molecules and functional materials. While
direct, comprehensive physicochemical data remains sparse, a robust working profile can be
established through expert analysis of its structure and comparison with well-documented
analogs. This guide provides the foundational knowledge—from predicted spectroscopic
signatures to validated analytical protocols—required for researchers to confidently incorporate
this compound into their synthetic and developmental workflows. The presence of three distinct
reactive handles (amine, ester, thioether) ensures its utility as a versatile building block for
future discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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